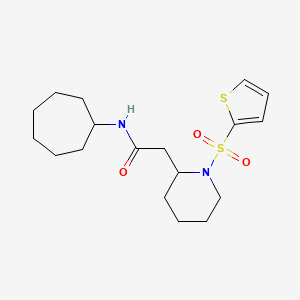
N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide" is a heterocyclic compound that appears to be related to various synthesized acetamide derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers discuss similar structures and their synthesis, which can provide insights into the description of the compound .
Synthesis Analysis
The synthesis of related heterocyclic acetamide derivatives typically involves multi-step reactions starting from basic heterocyclic amines. For instance, the reaction of 2-aminothiophene-3-carbonitrile with activated acetic acid derivatives can lead to the formation of N-substituted acetamides . Similarly, the synthesis of N-substituted derivatives of acetamide compounds often involves the reaction of an intermediate with various substituted bromoacetamides in the presence of a weak base and polar aprotic solvent . These methods suggest that the synthesis of "N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide" could also involve a multi-step synthetic pathway, starting from a suitable heterocyclic amine and employing similar reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and single-crystal X-ray crystallography . Computational methods like density functional theory (DFT) have also been used to investigate the electronic structure and predict the reactivity of these molecules . The molecular structure of "N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide" would likely exhibit similar characteristics, with the potential for hydrogen bonding and other non-covalent interactions influencing its crystal packing and stability.
Chemical Reactions Analysis
The chemical reactivity of heterocyclic acetamide derivatives is influenced by the presence of functional groups that can participate in various reactions. The papers describe the use of cyanoacetamido moieties in key precursors for regioselective attacks and cyclization reactions . The presence of sulfonyl and acetamide groups in the compound of interest suggests that it could undergo similar reactions, potentially leading to a diverse range of products depending on the reaction conditions and reagents used.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic acetamide derivatives are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The compounds described in the papers exhibit a range of biological activities, including antitumor, antimicrobial, and antioxidant properties . The compound "N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide" could potentially exhibit similar properties, which would be of interest for further biological investigations.
Applications De Recherche Scientifique
Antihistaminic and Anticancer Activity
Research on N-heterocyclic 4-piperidinamines has shown the development of compounds with antihistaminic activity, highlighting the potential of structurally related compounds in treating allergies. The synthesis and evaluation of these compounds demonstrate their potential in modulating histamine responses, which could be relevant for conditions mediated by histamine activity (Janssens et al., 1985). Additionally, studies on sulfonamide-derived isatins, following molecular hybridization, have reported cytotoxic effects on hepatocellular carcinoma cell lines, indicating potential applications in cancer therapy. Molecular docking studies further support the anticancer potential of these compounds, suggesting their role in managing hepatocellular carcinoma (Eldeeb et al., 2022).
Enzyme Inhibition and Corrosion Inhibition
Research on N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has explored their activity against acetylcholinesterase and butyrylcholinesterase, as well as lipoxygenase enzymes, showcasing the therapeutic potential of these compounds in neurodegenerative diseases and inflammatory conditions (Khalid et al., 2014). Another study on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives focused on their use as corrosion inhibitors, indicating the broad applicability of these compounds in industrial settings to protect metals against corrosion (Yıldırım & Cetin, 2008).
Antitumor Activity
Compounds like thiophenes, pyrimidines, coumarins, pyrazoles, and pyridines, possessing a sulfone moiety, have been investigated for their anticancer activity against breast cancer cell lines. This research underscores the therapeutic potential of sulfonamide compounds in treating cancer, offering a foundation for the development of new anticancer agents (Al-Said et al., 2011).
Propriétés
IUPAC Name |
N-cycloheptyl-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S2/c21-17(19-15-8-3-1-2-4-9-15)14-16-10-5-6-12-20(16)25(22,23)18-11-7-13-24-18/h7,11,13,15-16H,1-6,8-10,12,14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSVIOPSRRXDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

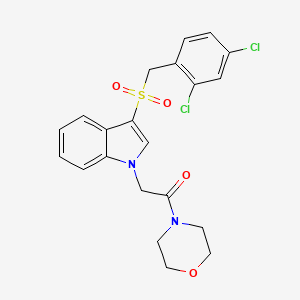
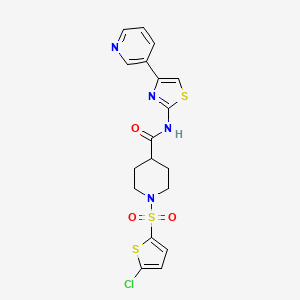
![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)
![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)
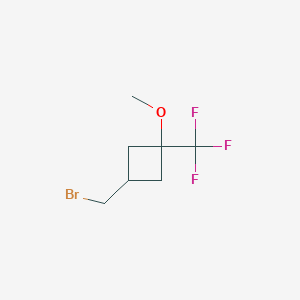
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2510775.png)
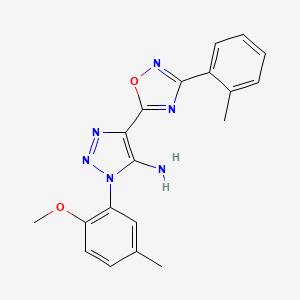
![1-(4-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2510778.png)
![N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2510779.png)
![5-[(4-Tert-butylphenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2510783.png)
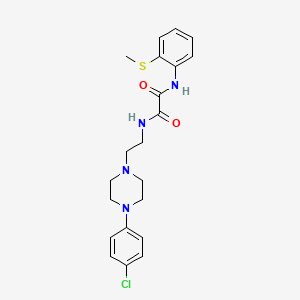
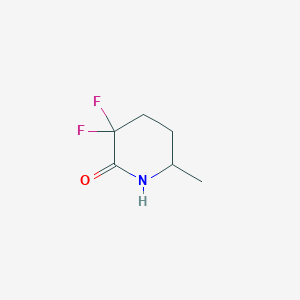
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2510787.png)
![4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2510788.png)